

Synthesis of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: 2-acetylphenyl 2-chlorobenzoate

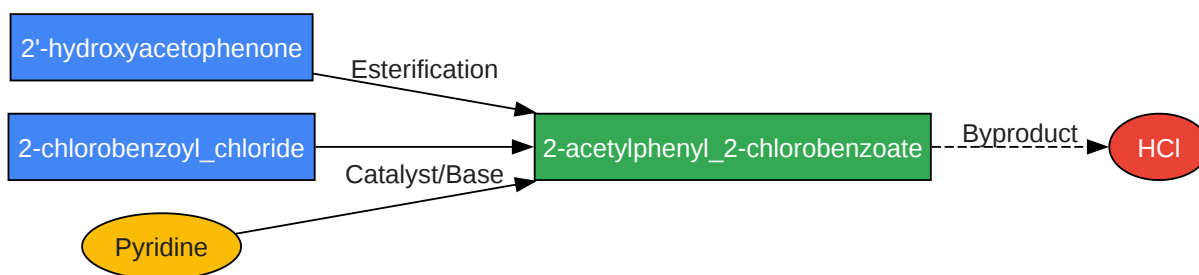
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This document provides a comprehensive overview of the synthesis of **2-acetylphenyl 2-chlorobenzoate**, a chemical intermediate of interest to researchers and professionals in drug development. This guide details the synthesis pathway, experimental protocols, and relevant chemical data.

Synthesis Pathway

The synthesis of **2-acetylphenyl 2-chlorobenzoate** is achieved through the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.



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Caption: Synthesis of **2-acetylphenyl 2-chlorobenzoate**.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. The yield is based on an analogous reaction and should be considered an estimate.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Yield (%)
2'-Hydroxyacetophenone	C ₈ H ₈ O ₂	136.15	118-93-4	N/A
2-Chlorobenzoyl chloride	C ₇ H ₄ Cl ₂ O	175.02	609-65-4	N/A
2-acetylphenyl 2-chlorobenzoate	C ₁₅ H ₁₁ ClO ₃	274.70[1]	84634-61-7[1]	79-83*

* Yield is based on the analogous synthesis of o-benzoyloxyacetophenone and may vary for the target compound.[2]

Experimental Protocol

This protocol is adapted from the synthesis of o-benzoyloxyacetophenone and is expected to yield the desired product.[2][3]

Materials:

- 2'-Hydroxyacetophenone
- 2-Chlorobenzoyl chloride
- Pyridine (anhydrous)
- 3% Hydrochloric acid
- Methanol

- Crushed ice
- Standard laboratory glassware (conical flask, Büchner funnel, etc.)
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a clean, dry conical flask, dissolve 2'-hydroxyacetophenone (0.1 mole) in anhydrous pyridine (20 mL).
- **Addition of Acylating Agent:** To the stirred solution, slowly add 2-chlorobenzoyl chloride (0.15 mole). An exothermic reaction is expected. A calcium chloride drying tube should be fitted to the flask to protect the reaction from atmospheric moisture.
- **Reaction Time:** Continue stirring the mixture. The reaction is typically complete when no more heat is evolved, which is usually around 15-20 minutes.
- **Work-up:** Pour the reaction mixture into a beaker containing approximately 600 mL of 3% hydrochloric acid and 200 g of crushed ice, while stirring vigorously. This will precipitate the crude product.
- **Isolation of Crude Product:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with 20 mL of cold methanol, followed by a wash with 20 mL of cold water.
- **Drying:** Press the product as dry as possible on the funnel and then allow it to air-dry completely at room temperature.

Purification:

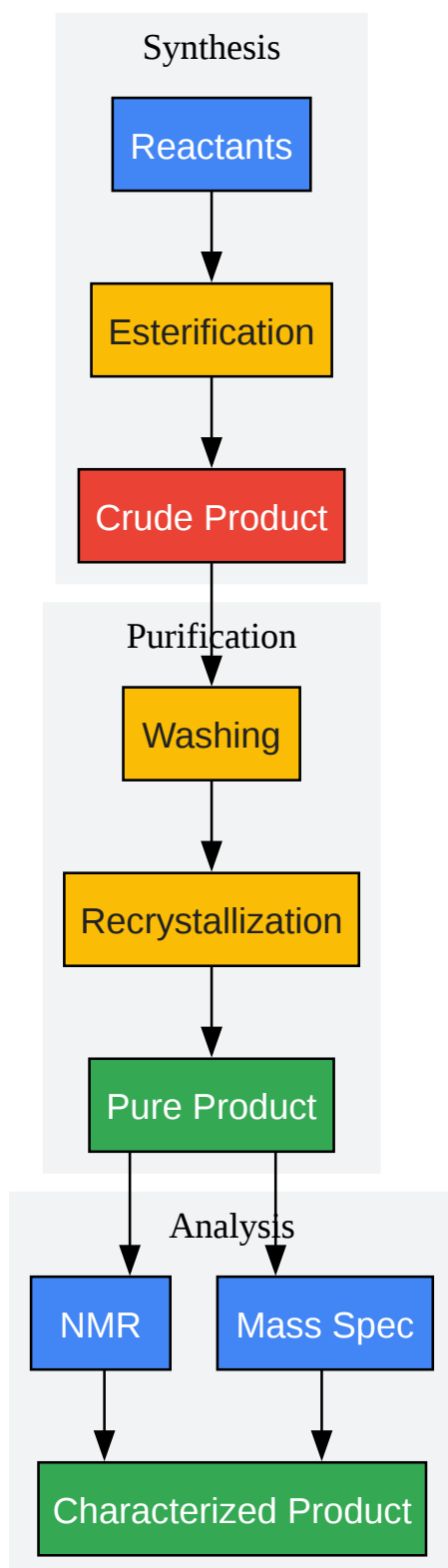
The crude **2-acetylphenyl 2-chlorobenzoate** can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain a product of higher purity.

Characterization:

The identity and purity of the synthesized **2-acetylphenyl 2-chlorobenzoate** can be confirmed using various analytical techniques. Spectral data for this compound, including ^{13}C NMR and GC-MS, are available in public databases such as PubChem for comparison.^[1]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction to the final characterization of the product.



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Caption: Experimental workflow for synthesis and analysis.

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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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